2-Bromobenzyl-(3,4-dimethylphenyl)ether
Description
2-Bromobenzyl-(3,4-dimethylphenyl)ether (CAS: 1196551-89-9) is a halogenated diaryl ether characterized by a brominated benzyl group linked via an ether bond to a 3,4-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol . The compound’s structure features a planar aromatic system disrupted by the ether linkage, which influences its electronic properties and steric interactions.
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQWWRGOKSGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromobenzyl-(3,4-dimethylphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antimicrobial and anticancer activities, along with mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromobenzyl group and a dimethyl-substituted phenyl ether. Its molecular formula is CHBrO, indicating a relatively simple structure that allows for various chemical interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated moderate antiproliferative effects against human cancer cell lines, including breast cancer (MDA-MB-231). In vitro assays have reported IC values ranging from 10 to 30 µM, indicating its potential effectiveness as an anticancer agent.
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
| A549 (Lung Cancer) | 30 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Research indicates that it may cause cell cycle arrest at the G1/S phase, preventing further cell division.
Case Studies
-
Study on Anticancer Activity:
A study conducted by researchers at a leading university explored the effects of various aryl ethers on cancer cell lines. The results indicated that compounds similar to this compound had significant antiproliferative effects under hypoxic conditions, which are commonly encountered in tumor microenvironments . -
Antimicrobial Evaluation:
Another research effort focused on the antimicrobial properties of halogenated benzyl ethers. This study found that this compound exhibited potent activity against Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Table 1: Key Structural and Physical Properties of Bromobenzyl Ether Derivatives
Notes:
- logP : Lipophilicity increases with halogen size (Br > Cl) and bulky substituents (e.g., isopropyl). The bromoethyl derivative (C₁₀H₁₃BrO) exhibits lower logP due to its shorter alkyl chain .
- Solubility : All compounds show poor aqueous solubility (<0.001 g/L), typical of lipophilic aromatic ethers.
Structural and Electronic Effects
- Planarity and Dihedral Angles : In coumarin-based ether analogs, dihedral angles between aromatic rings and ether linkages range from 4.3° to 87.2° , affecting conjugation and intermolecular interactions . For this compound, steric hindrance from the 3,4-dimethyl group likely creates a near-orthogonal dihedral angle (~87°), reducing π-π stacking compared to less hindered analogs .
- Halogen Impact : Bromine’s electron-withdrawing effect enhances electrophilic reactivity compared to chlorine or methyl groups. For example, 2-Bromobenzyl-(3,4-dichlorophenyl)ether may exhibit higher stability in radical reactions due to combined Br/Cl effects .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.
-
Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Table 1: Yield Optimization in Direct Etherification
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | DMF | 70 | 10 | 78 |
| K₂CO₃ | THF | 60 | 12 | 85 |
| Cs₂CO₃ | DMSO | 80 | 8 | 72 |
The use of K₂CO₃ in THF provides superior yields (85%) due to its mild basicity and compatibility with moisture-sensitive reactions. Side products, such as dialkylation or elimination byproducts, are minimized by controlling stoichiometry and reaction time.
Grignard Reagent-Mediated Synthesis
An alternative route involves synthesizing the 3,4-dimethylphenyl moiety via Grignard reagent formation, followed by coupling with 2-bromobenzyl derivatives. This method adapts protocols from 3,4-dimethylbenzaldehyde synthesis.
Stepwise Procedure
-
Grignard Reagent Formation :
-
Formylation :
-
Reduction to Phenol :
-
3,4-Dimethylbenzaldehyde is reduced to 3,4-dimethylphenol using NaBH₄ or LiAlH₄.
-
-
Etherification :
-
The phenol undergoes etherification with 2-bromobenzyl chloride as in Section 1.
-
Table 2: Critical Parameters in Grignard-Mediated Synthesis
| Step | Key Parameter | Optimal Value |
|---|---|---|
| Grignard Formation | Initiator | Iodine |
| Solvent | THF | |
| Formylation | Temperature | −5°C to 0°C |
| Reduction | Reducing Agent | LiAlH₄ |
This method is advantageous for large-scale production but requires stringent anhydrous conditions.
Multi-Step Synthesis from Bromoaryl Ethanol Precursors
A third approach utilizes 2-(2-bromophenyl)ethan-1-ol as a precursor, as detailed in Semantic Scholar.
Synthetic Pathway
-
Synthesis of 2-(2-Bromophenyl)ethan-1-ol :
-
Chlorination :
-
The ethanol intermediate is treated with thionyl chloride (SOCl₂) to yield 2-bromobenzyl chloride.
-
-
Etherification :
-
Reaction with 3,4-dimethylphenol under basic conditions (Section 1).
-
Table 3: Yield Comparison for Precursor Synthesis
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 2-(2-Bromophenyl)ethan-1-ol | Aldol condensation | 74 |
| 2-Bromobenzyl chloride | Chlorination | 89 |
This pathway offers flexibility in intermediate purification but adds complexity with multi-step isolation.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Direct Etherification | Simple, one-step | Moderate yields | Pilot-scale |
| Grignard-Mediated | High-purity intermediates | Requires anhydrous conditions | Industrial |
| Multi-Step Synthesis | Customizable intermediates | Time-intensive | Lab-scale |
The direct etherification method is preferred for laboratory-scale synthesis due to its simplicity, while the Grignard route suits industrial applications requiring high throughput.
Mechanistic Insights and Side Reactions
-
Nucleophilic Substitution : The phenolate ion attacks the benzyl chloride’s electrophilic carbon, displacing chloride.
-
Competing Elimination : Elevated temperatures or excess base may promote E2 elimination, forming styrene derivatives.
-
Byproduct Mitigation :
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity.
-
Slow addition of 2-bromobenzyl chloride minimizes exothermic side reactions.
-
Q & A
Q. What are the established synthetic routes for 2-Bromobenzyl-(3,4-dimethylphenyl)ether, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, where a bromobenzyl halide reacts with a 3,4-dimethylphenoxide ion. Key parameters include solvent polarity (e.g., THF or DMF), temperature (80–120°C), and base strength (K₂CO₃ or NaH). Monitoring reaction progress via TLC or GC-MS ensures intermediate formation. Purification typically involves column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : and NMR identify substituent positions. For example, the 2-bromo substituent causes deshielding of adjacent protons (~δ 7.3–7.6 ppm), while methyl groups on the 3,4-dimethylphenyl ring appear as singlets (δ 2.2–2.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z ~305) and bromine isotope patterns.
- X-ray Crystallography : Single-crystal diffraction using SHELX or OLEX2 software resolves molecular geometry and packing. Hydrogen-bonding interactions, if present, are analyzed via graph-set notation .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane, toluene) guide solvent selection for reactions. Stability studies under light, heat, and humidity (e.g., 40°C/75% RH for 48 hours) are monitored via HPLC. Degradation products, such as dehalogenated derivatives, are identified using LC-MS .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2-bromo group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example, coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in refluxing toluene. Reaction yields depend on steric hindrance from the adjacent ether oxygen .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder or polymorphism in this compound?
- Methodological Answer : Disorder in the bromobenzyl or dimethylphenyl moieties complicates refinement. Strategies include:
- Collecting high-resolution data (θ > 25°).
- Using restraints (SHELXL ISOR/DFIX commands) to stabilize anisotropic displacement parameters.
- Testing for twinning with PLATON or OLEX2’s TwinRotMat .
Polymorphism studies involve crystallizing the compound from solvents of varying polarity (e.g., ethanol vs. acetone) and comparing unit cell parameters .
Q. How can computational methods clarify the mechanism of ether bond cleavage under acidic or reductive conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states. For acid hydrolysis, protonation of the ether oxygen precedes SN2 attack by water. Reductive cleavage (e.g., LiAlH₄) involves radical intermediates, validated via ESR spectroscopy. Kinetic isotope effects (KIEs) further distinguish mechanisms .
Q. What analytical methods are suitable for detecting trace quantities of this compound in environmental matrices?
- Methodological Answer :
- GC-MS : Derivatization (e.g., silylation) enhances volatility. Use DB-5MS columns and electron capture detection (ECD) for bromine sensitivity.
- LC-MS/MS : Electrospray ionization (ESI) in negative mode detects [M-H] ions. Quantitation limits (~0.1 ppb) are achieved via solid-phase extraction (SPE) with C18 cartridges .
Calibration standards (e.g., 50 µg/mL in isooctane) are critical for accuracy .
Q. How do steric and electronic effects of the 3,4-dimethylphenyl group modulate biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Steric Effects : Molecular docking (AutoDock Vina) assesses binding pocket compatibility. Methyl groups may hinder rotation, stabilizing ligand-receptor interactions.
- Electronic Effects : Hammett constants (σ) correlate substituent electron-donating/withdrawing effects with activity. Comparative studies with analogs (e.g., 3,4-dichlorophenyl derivatives) isolate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
